molecular formula C17H14F2N4O B6048787 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide

2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide

Cat. No. B6048787
M. Wt: 328.32 g/mol
InChI Key: LYMBCYBREHYGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. TSPO is expressed in various tissues, including the brain, and is involved in several physiological and pathological processes.

Mechanism of Action

DPA-714 binds selectively to 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, which is upregulated in activated microglia and astrocytes during neuroinflammation. The binding of DPA-714 to 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide results in the modulation of several signaling pathways that are involved in the regulation of inflammation, apoptosis, and oxidative stress. DPA-714 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including the modulation of the immune response, reduction of oxidative stress, and the promotion of neuroprotection. DPA-714 has been shown to reduce the activation of microglia and astrocytes, which are involved in the pathogenesis of several neurological disorders. DPA-714 has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its high selectivity for 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, which allows for the specific targeting of neuroinflammation. DPA-714 is also a useful tool for imaging neuroinflammation in vivo using PET. However, DPA-714 has some limitations, including its relatively low affinity for 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide compared to other ligands, which may limit its sensitivity for detecting low levels of neuroinflammation.

Future Directions

There are several future directions for the scientific research on DPA-714, including the development of more potent and selective 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide ligands for imaging and therapeutic applications. The use of DPA-714 in combination with other therapeutic agents, such as anti-inflammatory drugs, may also be explored for the treatment of neurological disorders. Additionally, the role of 2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide in other physiological and pathological processes, such as cancer, may be investigated further.

Synthesis Methods

The synthesis of DPA-714 involves several steps, including the reaction of 3,4-difluoroaniline with 2-(1H-imidazol-1-yl) acetic acid to obtain the intermediate compound. This intermediate is then reacted with 2-(3-bromopropyl) pyridine to obtain the final product, DPA-714. The synthesis of DPA-714 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, DPA-714 has been shown to be a useful tool for imaging neuroinflammation in vivo using positron emission tomography (PET). This imaging technique allows for the non-invasive detection of neuroinflammation, which is a hallmark of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(3,4-difluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-14-4-3-12(8-15(14)19)9-16(24)22-10-13-2-1-5-21-17(13)23-7-6-20-11-23/h1-8,11H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMBCYBREHYGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.